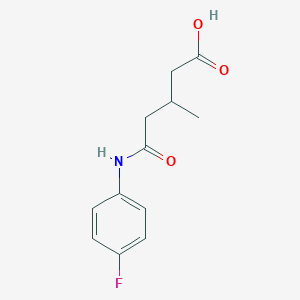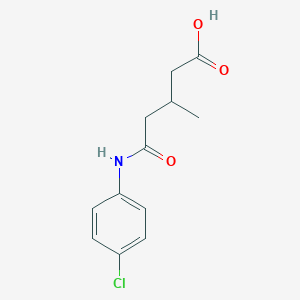![molecular formula C15H14N2O4S4 B277014 N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277014.png)
N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of various diseases.
Wirkmechanismus
N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action makes N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide a potential therapeutic target for B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide has been shown to have potent inhibitory activity against BTK in vitro and in vivo. It has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and tissue distribution. In preclinical studies, N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide has demonstrated efficacy in reducing tumor growth and inflammation, as well as improving survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide in lab experiments is its selectivity for BTK, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, which allows for easy administration and dosing. However, one limitation of using N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide research, including:
1. Clinical trials for the treatment of B-cell malignancies and autoimmune diseases.
2. Combination therapy with other targeted therapies or chemotherapy agents.
3. Development of more potent and selective BTK inhibitors.
4. Investigation of the role of BTK in other diseases and conditions.
Conclusion
N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its selective inhibition of BTK makes it a potential target for the treatment of B-cell malignancies and autoimmune diseases. Despite its limitations, N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide has shown favorable pharmacokinetic properties and efficacy in preclinical studies, making it a valuable tool for scientific research. Future research should focus on the clinical development of N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide and the investigation of its potential in other diseases and conditions.
Synthesemethoden
The synthesis of N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide involves the reaction of 4-methyl-2-nitroaniline with 2-thiophenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-mercaptobenzoic acid to obtain the final product, N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide. This synthesis method has been optimized to produce N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide has shown promising results in inhibiting the proliferation of cancer cells and reducing tumor growth. It has also shown efficacy in reducing inflammation and autoimmune responses in animal models.
Eigenschaften
Molekularformel |
C15H14N2O4S4 |
|---|---|
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
N-[4-methyl-2-(thiophen-2-ylsulfonylamino)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H14N2O4S4/c1-11-6-7-12(16-24(18,19)14-4-2-8-22-14)13(10-11)17-25(20,21)15-5-3-9-23-15/h2-10,16-17H,1H3 |
InChI-Schlüssel |
IIZRPKIRSOGLAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CS2)NS(=O)(=O)C3=CC=CS3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CS2)NS(=O)(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)



![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)

![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)


![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276962.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B276963.png)